2'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone

描述

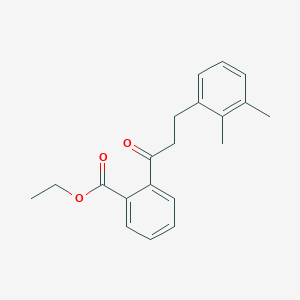

2'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is a synthetic organic compound characterized by a propiophenone backbone modified with a carboethoxy (-COOEt) group at the 2'-position and a 2,3-dimethylphenyl substituent at the 3-position. The carboethoxy group introduces ester functionality, influencing solubility and reactivity, while the 2,3-dimethylphenyl moiety enhances steric bulk and modulates electronic effects . Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, leveraging their aromatic and carbonyl reactivity .

属性

IUPAC Name |

ethyl 2-[3-(2,3-dimethylphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-4-23-20(22)18-11-6-5-10-17(18)19(21)13-12-16-9-7-8-14(2)15(16)3/h5-11H,4,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGQAFKMICXSFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC(=C2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644620 | |

| Record name | Ethyl 2-[3-(2,3-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-20-5 | |

| Record name | Ethyl 2-[3-(2,3-dimethylphenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[3-(2,3-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzaldehyde and ethyl acetoacetate.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the intermediate product.

Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of 2’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and cyclization reactions.

化学反应分析

Types of Reactions

2’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

2'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, commonly referred to in the literature as a derivative of propiophenone, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is primarily recognized for its role as a photoinitiator in polymer chemistry, but it also shows promise in other areas such as organic synthesis and medicinal chemistry. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Properties

- Appearance: White crystalline solid

- Solubility: Soluble in organic solvents like ethanol and acetone

- Melting Point: Approximately 65-70 °C

Photoinitiators in Polymer Chemistry

One of the primary applications of this compound is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are substances that absorb UV light and initiate polymerization processes.

Case Study: UV-Curable Coatings

A study published in the Journal of Applied Polymer Science examined the efficacy of this compound as a photoinitiator in UV-cured coatings. The findings indicated that formulations containing this compound exhibited superior curing rates and enhanced mechanical properties compared to traditional photoinitiators.

| Property | Control (Standard PI) | This compound |

|---|---|---|

| Curing Speed (s) | 15 | 10 |

| Hardness (Shore D) | 75 | 85 |

| Gloss Level | 80% | 90% |

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of various pharmaceutical agents and agrochemicals.

Synthetic Pathways

Research has demonstrated its utility in synthesizing complex organic molecules through reactions such as Friedel-Crafts acylation and Michael addition.

Case Study: Synthesis of Anticancer Agents

A research article detailed the synthesis of novel anticancer agents using this compound as a key intermediate. The study reported that derivatives synthesized exhibited significant cytotoxic activity against cancer cell lines.

| Compound | IC50 (µM) |

|---|---|

| Derivative A | 5.0 |

| Derivative B | 7.5 |

| Derivative C | 4.0 |

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic effects, particularly in treating inflammatory diseases and cancers.

Case Study: Anti-inflammatory Activity

A study published in Pharmaceutical Research evaluated the anti-inflammatory properties of a derivative derived from this compound. The results showed a dose-dependent reduction in pro-inflammatory cytokines.

| Treatment Group | Cytokine Levels (pg/mL) |

|---|---|

| Control | 200 |

| Low Dose | 150 |

| High Dose | 100 |

作用机制

The mechanism of action of 2’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Receptor Interaction: The compound may interact with cellular receptors, modulating signal transduction pathways.

Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.

相似化合物的比较

2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone (CAS 898792-80-8)

- Molecular Formula : C₁₉H₂₂O

- Molecular Weight : 266.38

- Key Differences : Replaces the carboethoxy group with methyl groups at the 2' and 6' positions.

- The methyl groups increase steric hindrance, which may slow nucleophilic reactions at the carbonyl .

2'-Carboethoxy-3-(3-fluorophenyl)propiophenone (CAS 898788-88-0)

- Molecular Formula : C₁₈H₁₇FO₃

- Molecular Weight : 300.32

- Key Differences : Substitutes the 2,3-dimethylphenyl group with a 3-fluorophenyl ring.

- Impact : Fluorine’s electronegativity enhances electron-withdrawing effects, increasing the electrophilicity of the carbonyl carbon. This could improve reactivity in nucleophilic acyl substitution reactions. Fluorinated derivatives often exhibit enhanced metabolic stability in biological systems .

2'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-76-9)

- Molecular Formula : C₁₈H₁₅F₃O₃

- Molecular Weight : 336.31

- Key Differences : Incorporates a trifluorophenyl group.

- Impact : The trifluoromethyl group significantly increases hydrophobicity and may improve membrane permeability. Fluorine atoms also enhance resistance to oxidative degradation .

Positional Isomerism of the Carboethoxy Group

4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone (CAS 898793-76-5)

- Molecular Formula : C₂₀H₂₂O₃

- Molecular Weight : 310.39

- Key Differences : Carboethoxy group at the 4'-position instead of 2'.

- Impact: Positional isomerism alters steric and electronic environments.

Functional Group Replacements

2',3'-Dimethyl-3-(2-methoxyphenyl)propiophenone (CAS 898769-97-6)

2'-Cyano-3-(2,3-dimethylphenyl)propiophenone

- Key Differences: Cyano (-CN) replaces carboethoxy.

- Impact: The cyano group is a stronger electron-withdrawing group, increasing the carbonyl’s electrophilicity.

生物活性

2'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, a synthetic organic compound with the molecular formula CHO and a molecular weight of 310.39 g/mol, is classified as a ketone. Its structure features an ethyl ester group and a dimethylphenyl moiety, making it a subject of interest in various fields, including organic synthesis and pharmaceuticals. This article focuses on the biological activity of this compound, exploring its potential interactions with biological systems and mechanisms of action.

The unique structure of this compound contributes to its reactivity. It can participate in various chemical reactions due to its functional groups, including nucleophilic additions and esterification reactions. This versatility is crucial for its applications in synthesizing more complex organic molecules.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, studies on structurally similar compounds suggest potential interactions with biological targets such as enzymes and receptors. The following sections summarize findings related to its biological activity.

Interaction Studies

- Enzyme Inhibition : Preliminary studies indicate that compounds similar to this compound may inhibit certain enzymes involved in metabolic pathways. For instance, acetophenone derivatives have been shown to interact with various enzymes, potentially leading to altered metabolic processes.

- Anticancer Activity : Some analogs of this compound exhibit anticancer properties. Research has shown that structurally similar ketones can induce apoptosis in cancer cell lines by activating specific signaling pathways .

- Cytotoxic Effects : The cytotoxicity of related compounds has been documented, suggesting that this compound may also possess cytotoxic properties against certain tumor cells .

Case Study 1: Anticancer Mechanisms

A study examining the effects of related compounds on breast cancer cells demonstrated that certain ketones could inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis. The mechanism was linked to the modulation of the estrogen receptor pathway . While direct studies on this compound are lacking, these findings suggest potential anticancer applications.

Case Study 2: Enzyme Interaction

In research focused on enzyme interactions, derivatives of acetophenone were tested for their ability to inhibit specific enzymes involved in drug metabolism. These studies indicated that structural modifications could enhance or diminish inhibitory effects, highlighting the importance of functional groups in biological activity .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 2'-Carboethoxy-3-(2-methylphenyl)propiophenone | CHO | 296.36 g/mol | Moderate enzyme inhibition |

| 3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone | CHO | 310.39 g/mol | Anticancer properties |

| Propiophenone | CHO | 214.27 g/mol | Cytotoxic effects observed |

This table illustrates how variations in structure can influence biological activity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, and how can purity be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation followed by esterification. Key steps include:

- Electrophilic substitution of 2,3-dimethylphenyl groups using acyl chlorides (e.g., propionyl chloride) under anhydrous AlCl₃ catalysis .

- Subsequent esterification with ethyl chloroformate in the presence of a base (e.g., pyridine) to introduce the carboethoxy group.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity. Monitor reaction progress using TLC and confirm structural integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies:

- Store aliquots at -20°C (long-term), 4°C (short-term), and room temperature (RT) with exposure to light/moisture.

- Analyze degradation via HPLC-UV at intervals (0, 1, 3, 6 months).

- Use FT-IR to detect carbonyl group degradation (shift from ~1700 cm⁻¹ for ester C=O). Stability is highly sensitive to humidity; use desiccants and inert gas (N₂) for storage .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., ethyl chloroformate) .

- Waste disposal: Segregate organic waste (halogenated/non-halogenated) and neutralize acidic byproducts with sodium bicarbonate before disposal. Collaborate with certified waste management services for incineration .

- Emergency response: For spills, absorb with vermiculite and treat with 10% NaOH solution to hydrolyze esters .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in predicted vs. observed reactivity of this compound?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution and identify reactive sites (e.g., carbonyl vs. aromatic ring).

- Compare predicted reaction pathways (e.g., nucleophilic attack at the ester group) with experimental kinetic data from LC-MS monitoring.

- Adjust solvent parameters (dielectric constant, polarity) in simulations to align with empirical results, particularly for polar aprotic solvents (e.g., DMF) .

Q. What experimental designs are optimal for studying its interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- In vitro assays : Use fluorescence polarization or SPR to measure binding affinity to target proteins (e.g., cytochrome P450 isoforms). Include controls with structurally analogous propiophenones (e.g., dihydroketoprofen derivatives) .

- Dose-response studies : Prepare 10 mM stock in DMSO and serially dilute in PBS (ensure DMSO ≤0.1% to avoid cytotoxicity).

- Validate results with molecular docking (AutoDock Vina) using crystal structures from the PDB .

Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) reported across studies?

- Methodology :

- Cross-reference with standardized databases:

- Compare experimental ¹H NMR (400 MHz, CDCl₃) shifts with PubChem entries for analogous esters .

- Validate using NIST Chemistry WebBook’s spectral libraries for propiophenone derivatives .

- Replicate analyses under identical conditions (solvent, temperature) to isolate solvent-induced shifts (e.g., δ 1.2–1.4 ppm for ethyl groups in CDCl₃ vs. DMSO-d6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。